Terrestrosin K

Description

Properties

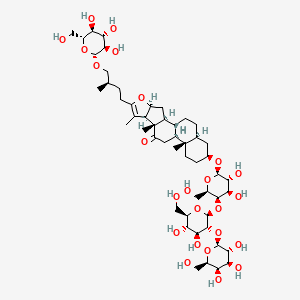

Molecular Formula |

C51H82O24 |

|---|---|

Molecular Weight |

1079.2 g/mol |

IUPAC Name |

(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one |

InChI |

InChI=1S/C51H82O24/c1-19(18-67-46-41(64)37(60)34(57)28(14-52)70-46)5-8-26-20(2)33-27(69-26)12-25-23-7-6-21-11-22(9-10-50(21,3)24(23)13-32(56)51(25,33)4)68-47-43(66)40(63)44(31(17-55)73-47)74-49-45(39(62)36(59)30(16-54)72-49)75-48-42(65)38(61)35(58)29(15-53)71-48/h19,21-25,27-31,33-49,52-55,57-66H,5-18H2,1-4H3/t19-,21+,22+,23-,24+,25+,27+,28-,29-,30-,31-,33+,34-,35+,36-,37+,38+,39+,40-,41-,42-,43-,44+,45-,46-,47-,48+,49+,50+,51-/m1/s1 |

InChI Key |

TVRRDUXJKROMDX-CXLJPAHDSA-N |

Isomeric SMILES |

CC1=C(O[C@@H]2[C@H]1[C@@]3([C@@H](C2)[C@@H]4CC[C@H]5C[C@H](CC[C@@]5([C@H]4CC3=O)C)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)O)C)CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |

Canonical SMILES |

CC1=C(OC2C1C3(C(C2)C4CCC5CC(CCC5(C4CC3=O)C)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)CCC(C)COC9C(C(C(C(O9)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Terrestrosin K: A Technical Overview of its Discovery and Natural Source

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terrestrosin K is a furostanol steroidal saponin, a class of natural products known for their diverse biological activities. Its discovery and characterization have contributed to the understanding of the rich phytochemistry of its natural source. This technical guide provides a comprehensive overview of the discovery, natural source, and available data on Terrestrosin K.

Discovery and Natural Source

Terrestrosin K was first isolated and identified by Yan et al. in 1996.[1] The discovery was the result of phytochemical investigations into the steroidal saponin constituents of the fruits of Tribulus terrestris L.[1][2] This plant, a member of the Zygophyllaceae family, is widely distributed in various parts of the world, including Europe, Asia, Africa, and Australia.[3] The fruits of Tribulus terrestris have a long history of use in traditional medicine systems, such as Traditional Chinese Medicine and Ayurveda, for treating a variety of ailments.[2]

Chemical Structure and Properties

The molecular formula of Terrestrosin K is C₅₁H₈₂O₂₄.[3] Its structure was elucidated through spectroscopic analyses, including two-dimensional nuclear magnetic resonance (2D NMR) techniques and chemical reactions.[1]

Table 1: Physicochemical Properties of Terrestrosin K

| Property | Value |

| Molecular Formula | C₅₁H₈₂O₂₄ |

| Natural Source | Fruits of Tribulus terrestris L.[3] |

| Compound Class | Furostanol Steroidal Saponin |

Experimental Protocols

General Isolation and Purification Protocol for Furostanol Saponins from Tribulus terrestris

-

Extraction:

-

The air-dried and powdered fruits of Tribulus terrestris are extracted with an aqueous ethanol solution (e.g., 70% EtOH) at room temperature.

-

The extraction is typically repeated multiple times to ensure maximum yield.

-

The combined extracts are then concentrated under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.

-

The saponin-rich fraction is typically found in the n-butanol extract.

-

-

Chromatographic Separation:

-

The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a gradient of ethanol in water to yield several sub-fractions.

-

Fractions containing furostanol saponins are identified by thin-layer chromatography (TLC) analysis.

-

Further purification of the target fractions is achieved through repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel, using solvent systems such as chloroform-methanol-water or methanol-water gradients.

-

Final purification is often accomplished by preparative high-performance liquid chromatography (HPLC) to yield pure compounds like Terrestrosin K.

-

Structure Elucidation Methods

-

Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the complete chemical structure, including the aglycone and the sugar moieties, as well as their linkage positions and stereochemistry.

Biological Activity

There is a lack of specific quantitative data on the biological activities of isolated Terrestrosin K in the currently available scientific literature. However, the crude extracts of Tribulus terrestris and its saponin fractions have been reported to possess a wide range of pharmacological effects, including:

-

Anti-inflammatory activity: Extracts of T. terrestris have shown to inhibit inflammatory markers.[4][5]

-

Cytotoxic activity: Saponin fractions from T. terrestris have demonstrated cytotoxic effects against various cancer cell lines.[6][7][8] The cytotoxic activities of furostanol saponins are often linked to the structure of their sugar chains and aglycone moieties.[7]

-

Antimicrobial activity: Various extracts of the plant have exhibited activity against a range of bacteria and fungi.

It is important to note that these activities are attributed to the complex mixture of phytochemicals present in the plant, and the specific contribution of Terrestrosin K to these effects has not been individually elucidated. Further research is required to determine the specific biological profile and therapeutic potential of this compound.

Visualizations

Caption: Generalized workflow for the isolation of Terrestrosin K.

Caption: Relationship of Terrestrosin K to its source and bioactivity.

References

- 1. Steroidal saponins from fruits of Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal.hep.com.cn [journal.hep.com.cn]

- 5. Anti-Inflammatory Spirostanol and Furostanol Saponins from Solanum macaonense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic activities and structure-cytotoxic relationships of steroidal saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic Activities and Structure-Cytotoxic Relationships of Steroidal Saponins [jstage.jst.go.jp]

A Technical Guide to the Putative Biosynthesis of Terrestrosin K in Tribulus terrestris

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terrestrosin K, a steroidal saponin found in Tribulus terrestris, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for optimizing production through metabolic engineering or synthetic biology approaches. While the complete and specific pathway for Terrestrosin K has not been fully elucidated, this document outlines a putative biosynthesis route based on the well-established pathways of plant steroidal saponins. This guide synthesizes current knowledge, presents hypothetical quantitative data, details relevant experimental protocols, and provides visual representations of the proposed biochemical cascade and investigatory workflows.

Introduction

Tribulus terrestris is a plant with a long history in traditional medicine, valued for its diverse array of bioactive secondary metabolites. Among these are the steroidal saponins, a class of compounds to which Terrestrosin K belongs. These molecules are characterized by a steroidal aglycone backbone linked to one or more sugar moieties. The biosynthesis of such complex natural products is a multi-step process involving numerous enzymes and intermediates, originating from primary metabolism. This document serves as a technical resource, proposing a scientifically grounded pathway for Terrestrosin K synthesis and providing the necessary conceptual and methodological framework for its investigation.

Proposed Biosynthesis Pathway of Terrestrosin K

The biosynthesis of Terrestrosin K is believed to follow the general pathway for steroidal saponins, which can be divided into three main stages:

-

Formation of the Isoprenoid Precursor (Isopentenyl Pyrophosphate)

-

Cyclization and Modification of the Steroidal Aglycone

-

Glycosylation of the Aglycone

Stage 1: Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP)

The universal five-carbon building blocks for all terpenoids, IPP and DMAPP, are synthesized via two primary pathways in plants: the Mevalonate (MVA) pathway, which is active in the cytoplasm, and the Methylerythritol Phosphate (MEP) pathway, located in the plastids. For steroidal saponins, the MVA pathway is considered the primary source of precursors.

Stage 2: Synthesis of the Steroidal Aglycone

This stage begins with the condensation of IPP and DMAPP units to form the C30 precursor, squalene. Squalene then undergoes epoxidation and cyclization to form cycloartenol, the key precursor for phytosterols. A series of subsequent enzymatic reactions, including hydroxylations, oxidations, and reductions, are catalyzed primarily by Cytochrome P450 monooxygenases (CYP450s) and other enzymes to modify the cycloartenol backbone into the specific spirostanol aglycone of Terrestrosin K, which is believed to be a derivative of diosgenin or a related compound.

Stage 3: Glycosylation

The final step in the biosynthesis of Terrestrosin K is the attachment of sugar moieties to the steroidal aglycone. This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs), which sequentially add sugar units to specific hydroxyl groups on the aglycone, ultimately forming the complete Terrestrosin K molecule.

Pathway Visualization

The following diagram illustrates the proposed biosynthetic pathway leading to a generic spirostanol saponin, which serves as a model for Terrestrosin K synthesis.

Caption: Putative biosynthesis pathway of Terrestrosin K in T. terrestris.

Quantitative Data

While specific quantitative data for the enzymatic steps in Terrestrosin K biosynthesis is not available, the following table presents hypothetical data based on typical values for related pathways in other plant species. This serves as a reference for what researchers might expect to measure.

| Parameter | Enzyme | Value | Units | Putative Role |

| Vmax | Squalene Synthase | 150 | pmol/mg protein/hr | Committing step to sterol synthesis |

| Km (for FPP) | Squalene Synthase | 25 | µM | Substrate affinity |

| Vmax | Cycloartenol Synthase | 100 | pmol/mg protein/hr | Key cyclization step |

| Km (for 2,3-Oxidosqualene) | Cycloartenol Synthase | 15 | µM | Substrate affinity |

| Vmax | UGT73K1 (example UGT) | 200 | pmol/mg protein/hr | Glycosylation of aglycone |

| Km (for Aglycone) | UGT73K1 (example UGT) | 50 | µM | Substrate affinity |

| Km (for UDP-Glucose) | UGT73K1 (example UGT) | 250 | µM | Sugar donor affinity |

Experimental Protocols

Elucidating the specific pathway of Terrestrosin K requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: Identification of Pathway Intermediates using LC-MS

Objective: To identify and quantify putative intermediates of the Terrestrosin K pathway in T. terrestris tissues.

Methodology:

-

Sample Preparation: Flash-freeze plant tissues (e.g., leaves, roots) in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract metabolites using 80% methanol with 0.1% formic acid. Vortex vigorously and sonicate for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Solid Phase Extraction (SPE): Pass the supernatant through a C18 SPE cartridge to remove non-polar compounds. Elute the saponin-containing fraction with 100% methanol.

-

LC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% B to 95% B over 30 minutes.

-

Mass Spectrometry: Use a Q-TOF or Orbitrap mass spectrometer in both positive and negative ion modes. Acquire data in full scan mode and data-dependent MS/MS mode.

-

-

Data Analysis: Compare retention times and fragmentation patterns of detected compounds with authentic standards of suspected intermediates (e.g., cholesterol, diosgenin) and Terrestrosin K.

Protocol 2: Functional Characterization of a Candidate CYP450 Enzyme

Objective: To determine if a candidate CYP450 gene from T. terrestris is involved in the hydroxylation of a steroidal intermediate.

Methodology:

-

Gene Cloning: Isolate total RNA from T. terrestris and synthesize cDNA. Amplify the full-length coding sequence of the candidate CYP450 gene using PCR. Clone the gene into a yeast expression vector (e.g., pYES-DEST52).

-

Heterologous Expression: Transform the expression vector into a suitable yeast strain (e.g., Saccharomyces cerevisiae WAT11).

-

Microsome Isolation: Grow the transformed yeast culture and induce protein expression with galactose. Harvest the cells, lyse them, and isolate the microsomal fraction by ultracentrifugation.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, a potential substrate (e.g., cycloartenol), NADPH, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

-

Product Analysis: Analyze the extracted products by LC-MS as described in Protocol 4.1 to identify the hydroxylated product.

Experimental Workflow Visualization

The following diagram outlines a general workflow for identifying and characterizing genes involved in the biosynthesis of Terrestrosin K.

Caption: Workflow for identifying genes in the Terrestrosin K pathway.

Conclusion and Future Directions

The biosynthesis of Terrestrosin K in Tribulus terrestris is a complex process that likely mirrors the general pathways established for other plant steroidal saponins. This guide provides a foundational framework for understanding this pathway, offering putative steps, hypothetical quantitative data, and robust experimental protocols for its investigation. Future research should focus on the transcriptomic and proteomic analysis of T. terrestris to identify the specific enzymes—particularly the CYP450s and UGTs—responsible for converting upstream precursors into the final Terrestrosin K molecule. The functional characterization of these enzymes will be paramount in fully elucidating the pathway and will pave the way for the biotechnological production of this valuable compound.

An In-Depth Technical Guide to Terrestrosin K: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terrestrosin K is a steroidal saponin, a class of naturally occurring glycosides, predominantly found in the plant Tribulus terrestris L. (Zygophyllaceae).[1] This plant has a long history of use in traditional medicine across various cultures, and its extracts are noted for a wide range of biological activities. Terrestrosin K, as one of its constituents, is a subject of growing interest within the scientific community for its potential therapeutic applications, particularly in the realm of cardiovascular and cerebrovascular diseases. This technical guide provides a comprehensive overview of the known physical and chemical properties of Terrestrosin K, alongside a summary of its biological activities and the experimental methodologies used for its study.

Physicochemical Properties

The fundamental physicochemical properties of Terrestrosin K are summarized in the table below. These properties are crucial for its isolation, characterization, and formulation in potential therapeutic applications.

| Property | Value | Source |

| Molecular Formula | C₅₁H₈₂O₂₄ | PubChem |

| Molecular Weight | 1079.2 g/mol | PubChem |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. | ChemFaces |

Further quantitative data on properties such as melting point, specific optical rotation, and precise solubility concentrations are not extensively documented in publicly available literature.

Chemical Properties and Structure Elucidation

Terrestrosin K belongs to the furostanol class of steroidal saponins.[1] The structural elucidation of Terrestrosin K and related saponins is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the exact molecular weight and elemental composition of Terrestrosin K.[5] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable information about the structure of the aglycone and the sugar chains.

Experimental Protocols

Isolation and Purification of Terrestrosin K

The isolation of Terrestrosin K from Tribulus terrestris involves a multi-step process that begins with extraction from the plant material, followed by chromatographic purification.

1. Extraction:

-

The dried and powdered fruits of Tribulus terrestris are the primary source of Terrestrosin K.[1]

-

Extraction is typically performed using a polar solvent such as ethanol or methanol, often in a solution with water (e.g., 70-85% ethanol).[6][7][8]

-

Techniques such as reflux extraction or ultrasound-assisted extraction can be employed to enhance the efficiency of the process.[9]

2. Purification:

-

The crude extract is subjected to a series of chromatographic steps to isolate Terrestrosin K.

-

Macroporous Resin Chromatography: The crude extract is often first passed through a macroporous resin column to remove pigments and other impurities. The saponin fraction is then eluted with a higher concentration of ethanol.[6][8]

-

Silica Gel Column Chromatography: Further purification is achieved using silica gel column chromatography with a gradient elution system, typically a mixture of chloroform, methanol, and water in varying ratios.[6]

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the final step to obtain highly purified Terrestrosin K. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.

The following diagram illustrates a general workflow for the isolation and purification of saponins from Tribulus terrestris.

Biological Activities and Potential Signaling Pathways

While research specifically on Terrestrosin K is emerging, the broader extracts of Tribulus terrestris and closely related saponins have demonstrated a range of biological activities. Terrestrosin K is suggested to have the potential to treat cardiovascular and cerebrovascular diseases. The mechanisms of action are likely multifaceted and may involve the modulation of several signaling pathways.

Cardiovascular and Cerebrovascular Effects

Extracts of Tribulus terrestris have shown cardioprotective effects in preclinical studies.[10] These effects are often attributed to the antioxidant properties of its constituents. For instance, studies on isoproterenol-induced myocardial necrosis in rats have shown that the fruit extract can mitigate oxidative stress.[10] While direct experimental evidence for Terrestrosin K is limited, it is plausible that it contributes to these observed effects.

Anti-inflammatory and Anti-cancer Activities of Related Compounds

Terrestrosin D, a structurally similar spirostanol saponin also found in Tribulus terrestris, has been more extensively studied. Research on Terrestrosin D has demonstrated anti-inflammatory, anti-fibrotic, and anti-cancer activities.[11][12] It has been shown to inhibit the TNF-α/NF-κB signaling pathway, a key regulator of inflammation.[11] Furthermore, Terrestrosin D has been reported to induce cell cycle arrest and apoptosis in cancer cells.[12] Given the structural similarity, it is hypothesized that Terrestrosin K may exhibit similar biological activities.

The following diagram depicts a potential signaling pathway that may be modulated by steroidal saponins from Tribulus terrestris, such as Terrestrosin K, based on evidence from related compounds.

Conclusion

Terrestrosin K is a promising natural product with potential therapeutic applications, particularly in the management of cardiovascular and cerebrovascular conditions. While its physicochemical properties are partially characterized, further research is needed to establish a complete profile. The development of standardized protocols for its isolation and purification is crucial for advancing its study. Future investigations should focus on elucidating the specific mechanisms of action of Terrestrosin K and its effects on relevant signaling pathways to validate its therapeutic potential and pave the way for its development as a novel pharmaceutical agent.

References

- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1H and 13C n.m.r. spectral assignment studies of terretonin, a toxic meroterpenoid metabolite of Aspergillus terreus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Steroidal saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]

- 7. CN100478001C - Tribulus terrestris extraction and its preparation method and use - Google Patents [patents.google.com]

- 8. CN104610397A - Method for extracting protodioscin from stems and leaves of tribulus terrestris - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Protective effect of Tribulus terrestris L. fruit aqueous extracton lipid profile and oxidative stress in isoproterenol induced myocardial necrosis in male albino Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Terrestrosin K molecular formula and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Terrestrosin K, a steroidal saponin with significant therapeutic potential. The document covers its core molecular properties, established experimental protocols for its isolation, and a discussion of its likely signaling pathways based on current research on related compounds.

Core Molecular Data

Terrestrosin K is a complex steroidal saponin isolated from the fruit of Tribulus terrestris L.[1]. Its molecular characteristics are fundamental for its identification, quantification, and the understanding of its structure-activity relationship.

| Property | Value | Source |

| Molecular Formula | C₅₁H₈₂O₂₄ | [1] |

| Molecular Weight | 1079.18 g/mol | [2][3] |

| CAS Number | 193605-07-1 | [3] |

Experimental Protocols: Extraction and Isolation of Saponins from Tribulus terrestris

While specific protocols for the isolation of Terrestrosin K are not extensively detailed in publicly available literature, general methods for the extraction and purification of saponins from Tribulus terrestris can be adapted. These protocols typically involve solvent extraction followed by chromatographic separation.

Soxhlet Extraction

This method is suitable for the exhaustive extraction of saponins using organic solvents.

-

Sample Preparation: The fruits of Tribulus terrestris are dried and pulverized to a fine powder (e.g., 40 mesh).

-

Extraction:

-

Place a known quantity of the powdered plant material (e.g., 8 g) into a thimble.

-

Position the thimble in a Soxhlet extractor.

-

Add the extraction solvent (e.g., 250 mL of 70% ethanol) to the round-bottom flask.

-

Heat the solvent to reflux. The extraction is typically run for 6-8 hours.

-

-

Post-Extraction:

-

The resulting extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude saponin extract can then be further purified.

-

Water Dissolution and Alcohol Precipitation Method

This technique leverages the differential solubility of saponins.

-

Initial Extraction:

-

The powdered fruit material is extracted with water (e.g., 9 times the weight of the powder) for a specified duration (e.g., 3.5 hours), and this process is repeated multiple times (e.g., 3 times).

-

-

Precipitation:

-

The aqueous extracts are combined and then treated with a high concentration of ethanol (e.g., 85%) to precipitate the crude saponins.

-

-

Purification:

-

The precipitate is collected, redissolved, and can be further purified using techniques like macroporous resin chromatography.

-

Purification by Macroporous Adsorption Resin Chromatography

This is a common and effective method for purifying saponins from crude extracts.

-

Column Preparation: A column is packed with a macroporous adsorption resin (e.g., D101 or XAD-2).

-

Loading: The crude saponin extract, dissolved in an appropriate solvent, is loaded onto the column.

-

Elution:

-

The column is first washed with deionized water to remove sugars and other highly polar impurities.

-

A stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 90% ethanol) is then used to elute the saponins. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the desired saponins.

-

-

Isolation of Terrestrosin K: Fractions rich in Terrestrosin K can be pooled, concentrated, and may require further chromatographic steps (e.g., preparative HPLC) for final purification.

Putative Signaling Pathways of Terrestrosin K

Direct studies on the signaling pathways modulated by Terrestrosin K are limited. However, extensive research on extracts of Tribulus terrestris and structurally related saponins, such as Terrestrosin D and Tribulusamide D, provides strong indications of the likely mechanisms of action. The anti-inflammatory and cardioprotective effects of these compounds are primarily attributed to the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines (e.g., IL-6, TNF-α) and enzymes like iNOS and COX-2.

Saponins from Tribulus terrestris have been shown to exert anti-inflammatory effects by inhibiting this pathway. It is hypothesized that Terrestrosin K may act by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.

References

Terrestrosin K: A Technical Overview of Its Anticipated Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terrestrosin K, a steroidal saponin isolated from Tribulus terrestris, belongs to a class of phytochemicals renowned for a wide array of biological activities. While direct and extensive research on Terrestrosin K is limited, this technical guide synthesizes the current understanding of closely related steroidal saponins from T. terrestris to project the potential biological activities and mechanisms of action of Terrestrosin K. This document outlines the anticipated cytotoxic and anti-inflammatory properties, supported by data from unfractionated extracts and other prominent saponins from the same plant. Furthermore, it details relevant experimental protocols and proposes signaling pathways that likely mediate these effects, providing a foundational resource for future research and drug discovery efforts centered on this compound.

Introduction

Tribulus terrestris L. (Zygophyllaceae), commonly known as puncture vine, has a long history of use in traditional medicine across various cultures, including Chinese and Indian systems.[1] Its therapeutic applications are attributed to a rich phytochemical profile, particularly its steroidal saponins.[2][3] These compounds have been the focus of numerous studies investigating their pharmacological effects, which include but are not limited to, anti-inflammatory, anticancer, and cardioprotective activities.[1]

Terrestrosin K is a furostanol saponin identified as a constituent of T. terrestris fruits.[4][5] While its isolation and chemical characterization have been reported, a significant gap exists in the literature regarding its specific biological activities. This guide aims to bridge this gap by providing a comprehensive overview of the known effects of T. terrestris saponins as a whole, thereby inferring the likely therapeutic potential of Terrestrosin K.

Anticipated Biological Activities

Based on the activities of related compounds and extracts, Terrestrosin K is predicted to exhibit two primary biological functions: cytotoxic activity against cancer cells and anti-inflammatory effects.

Cytotoxic Activity

Extracts of T. terrestris and its isolated saponins have demonstrated significant cytotoxic effects across various cancer cell lines.[6][7] The primary mechanism of action is believed to be the induction of apoptosis.[2]

Quantitative Data from Related T. terrestris Saponins and Extracts:

While specific IC50 values for Terrestrosin K are not available in the current literature, the following table summarizes the cytotoxic activity of other saponins and extracts from T. terrestris against various cancer cell lines. This data provides a benchmark for the potential potency of Terrestrosin K.

| Preparation | Cell Line | IC50 Value | Reference |

| Spirostanol Saponin Mix | SK-MEL (Melanoma) | 6.7 - 9.1 µg/mL | [6] |

| Spirostanol Saponin Mix | KB (Oral Epidermoid Carcinoma) | 7.0 µg/mL | [6] |

| Spirostanol Saponin Mix | BT-549 (Breast Carcinoma) | 6.0 µg/mL | [6] |

| Spirostanol Saponin Mix | SK-OV-3 (Ovary Carcinoma) | 8.2 µg/mL | [6] |

| Hydroalcoholic Fruit Extract | LNCap (Prostate Cancer) | 0.3 µg/mL | [7] |

| Hydroalcoholic Fruit Extract | HT29 (Colon Cancer) | 7.1 µg/mL | [7] |

| Saponin-rich Fraction | MCF-7 (Breast Cancer) | Not specified, but showed strong inhibition | [6] |

| Aqueous Extract | Liver Cancer Cells | Not specified, but induced apoptosis | [2][7] |

Anti-inflammatory Activity

The anti-inflammatory properties of T. terrestris are well-documented, with saponins being major contributors to this effect.[8] The mechanism is largely attributed to the inhibition of key inflammatory mediators and signaling pathways.

Aqueous extracts of T. terrestris have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in macrophage cell lines.[8] Furthermore, these extracts can down-regulate the expression of adhesion molecules such as ICAM-1, VCAM-1, and E-selectin on human endothelial cells, which are critical for the inflammatory response.[9]

Proposed Signaling Pathways

The biological activities of steroidal saponins from T. terrestris are mediated through the modulation of specific signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival and is a key target of these compounds.[8][10]

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a primary target for the anti-inflammatory and anticancer effects of T. terrestris saponins.[8][11] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Saponins from T. terrestris are thought to interfere with this process, leading to a dampening of the inflammatory response and induction of apoptosis in cancer cells.[9][10]

References

- 1. d-nb.info [d-nb.info]

- 2. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmainfo.in [pharmainfo.in]

- 5. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. brieflands.com [brieflands.com]

- 8. biomedres.us [biomedres.us]

- 9. Saponins from Tribulus terrestris L. Extract Down-regulate the Expression of ICAM-1, VCAM-1 and E-selectin in Human Endothelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomedres.us [biomedres.us]

- 11. Study on the Potential Mechanism of Fructus Tribuli in the Treatment of Hypertensive Vascular Remodeling Based on Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

Terrestrosin K: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Promising Saponin from Traditional Medicine

Introduction

Terrestrosin K is a steroidal saponin found in Tribulus terrestris L. (Zygophyllaceae), a plant with a long history of use in traditional medicinal systems, including Traditional Chinese Medicine and Ayurveda.[1][2] In these traditions, Tribulus terrestris is utilized for a variety of ailments, including kidney and urinary tract diseases, enhancing male sexual function, and as a general vitality booster.[3][4] Modern pharmacological interest in Tribulus terrestris is largely focused on its rich content of steroidal saponins, with Terrestrosin K being identified as a significant constituent.[3][5] This technical guide provides a comprehensive overview of Terrestrosin K for researchers and professionals in drug development, summarizing its chemical properties, role in traditional medicine, and potential pharmacological activities based on studies of Tribulus terrestris extracts and related compounds. The guide also details relevant experimental protocols and visualizes key conceptual frameworks.

Chemical and Physicochemical Properties

Terrestrosin K is a complex steroidal saponin.[5] While detailed experimental data on its physicochemical properties are limited in publicly available literature, computational analyses provide some insights. A study utilizing SwissADME software suggests that Terrestrosin K, along with other saponins from Tribulus terrestris, can form a significant number of hydrogen bonds, a property that can influence its solubility and interactions with biological targets.[2][6]

Table 1: Chemical and Physicochemical Data for Terrestrosin K

| Property | Value/Information | Source |

| Molecular Formula | C₅₁H₈₂O₂₄ | [5] |

| PubChem CID | 101707500 | [5] |

| Traditional Source | Fruits of Tribulus terrestris L. | [1][3] |

| Physicochemical Profile (predicted) | Capable of forming multiple hydrogen bonds | [2][6] |

Role in Traditional Medicine

Tribulus terrestris, the source of Terrestrosin K, has been a staple in traditional medicine for centuries. In Traditional Chinese Medicine, the fruits are used to address conditions such as headaches, vertigo, and skin pruritus, and to tonify the kidneys.[2] In Ayurvedic medicine, it is recognized for its use in treating infertility, impotence, and low libido.[2] The plant is also used in traditional systems in Sudan and Pakistan for its purported diuretic and anti-inflammatory effects.[2] While traditional use focuses on the whole plant or its fruits, modern research is working to identify the specific bioactive compounds responsible for these effects, with steroidal saponins like Terrestrosin K being primary candidates.

Pharmacological Potential

Direct pharmacological studies on isolated Terrestrosin K are not extensively reported in the available scientific literature. However, research on Tribulus terrestris extracts and other isolated saponins, such as Terrestrosin D, provides strong indications of the potential therapeutic activities of Terrestrosin K. These activities primarily include anti-inflammatory and cytotoxic (anticancer) effects.

Anti-inflammatory Activity

Extracts of Tribulus terrestris have demonstrated significant anti-inflammatory properties.[7] These effects are often attributed to the plant's saponin content. For instance, studies on other compounds isolated from Tribulus terrestris have shown inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory action. While specific IC50 values for Terrestrosin K are not available, the methodologies used in these studies provide a framework for its potential evaluation.

Cytotoxic and Anticancer Activity

Saponin-rich extracts from Tribulus terrestris have been shown to possess cytotoxic activity against various cancer cell lines, including human breast cancer (MCF-7).[8][9] Studies on the related compound, Terrestrosin D, have demonstrated its ability to inhibit the growth and angiogenesis of human prostate cancer cells both in vitro and in vivo.[10] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[9][10] Given the structural similarities among steroidal saponins in Tribulus terrestris, it is plausible that Terrestrosin K exhibits similar cytotoxic potential.

Table 2: Summary of Potential Pharmacological Activities and Supporting Evidence

| Activity | Evidence from Tribulus terrestris Extracts or Related Compounds | Potential Mechanism of Action |

| Anti-inflammatory | Inhibition of NO and prostaglandin E2 production in LPS-stimulated macrophages by other T. terrestris compounds.[11] | Downregulation of inflammatory mediators like iNOS and COX-2; potential modulation of NF-κB and MAPK signaling pathways.[11] |

| Anticancer/Cytotoxic | Extracts show cytotoxicity against MCF-7 breast cancer cells.[8] Terrestrosin D inhibits prostate cancer cell growth.[10] | Induction of apoptosis via caspase activation and modulation of mitochondrial membrane potential; cell cycle arrest.[9][10] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the pharmacological activities of Terrestrosin K. These protocols are based on established methods used for characterizing similar natural products.

Isolation and Purification of Terrestrosin K

A general workflow for the isolation of Terrestrosin K from Tribulus terrestris would involve a multi-step process of extraction and chromatographic separation.

References

- 1. researchgate.net [researchgate.net]

- 2. Research the therapeutic, physicochemical, and pharmaceutical properties of the active compounds found in Tribulus terrestris (TT) [rcm.mums.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Terrestrosin D, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Terrestrosin K: A Literature Review of a Saponin Awaiting In-Depth Investigation

For Immediate Release

Shanghai, China – November 18, 2025 – Despite its identification as a key steroidal saponin in the widely studied medicinal plant Tribulus terrestris, a comprehensive review of publicly available scientific literature reveals a significant lack of in-depth research into the specific biological activities and mechanisms of action of Terrestrosin K. While the broader extracts of T. terrestris and some of its other saponin constituents, notably Terrestrosin D, have been the subject of numerous pharmacological studies, Terrestrosin K remains a compound of interest primarily from a phytochemical perspective.

This technical guide serves to summarize the current state of knowledge on Terrestrosin K, drawing from the available literature, and to highlight the considerable gaps in our understanding of its potential therapeutic value. The information is intended for researchers, scientists, and drug development professionals who may be exploring the untapped potential of natural compounds from Tribulus terrestris.

Chemical Profile

Terrestrosin K is a furostanol steroidal saponin isolated from the fruits of Tribulus terrestris L.[1][2]. Its chemical structure and formula (C51H82O24) have been elucidated, and it is recognized as a marker compound for the quality control of processed T. terrestris extracts[3].

Current Research Landscape: A Void of Specific Data

A systematic review of scientific databases indicates that while Terrestrosin K is often mentioned in phytochemical profiles of Tribulus terrestris, there is a stark absence of dedicated studies on the isolated compound. The majority of research has focused on the effects of crude extracts or other purified saponins.

Biological Activity: An Unexplored Frontier

While saponin fractions from Tribulus terrestris have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines, there is no specific quantitative data (e.g., IC50 or EC50 values) available for Terrestrosin K. Studies on mixed saponin extracts have shown promise in inducing apoptosis and inhibiting cancer cell proliferation[4][5][6][7]. For instance, a saponin extract from T. terrestris was found to have an IC50 of 12.6 µg/ml on normal human skin fibroblasts, suggesting lower toxicity to non-cancerous cells[5][6]. However, the individual contribution of Terrestrosin K to these effects has not been determined.

The research focus has largely been on other related compounds, such as Terrestrosin D, which has been shown to inhibit the growth and angiogenesis of human prostate cancer both in vitro and in vivo[8][9][10][11][12]. The lack of similar studies on Terrestrosin K represents a significant knowledge gap.

Mechanism of Action: Uncharted Territory

The mechanism of action for the broader saponin extracts of Tribulus terrestris has been linked to the induction of apoptosis and modulation of signaling pathways such as NF-κB[13][14]. However, no studies have specifically investigated the signaling pathways or molecular targets of Terrestrosin K. Without such research, its therapeutic potential and possible applications remain purely speculative.

The following diagram illustrates a generalized experimental workflow for the isolation and initial screening of saponins from Tribulus terrestris, a process that would be foundational for any future research on Terrestrosin K.

References

- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Terrestrosin K | C51H82O24 | CID 101707500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Saponins from Tribulus terrestris L are less toxic for normal human fibroblasts than for many cancer lines: influence on apoptosis and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rke.abertay.ac.uk [rke.abertay.ac.uk]

- 7. brieflands.com [brieflands.com]

- 8. researchgate.net [researchgate.net]

- 9. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Terrestrosin D, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Terrestrosin D | C50H80O23 | CID 101995328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Ethnobotanical Uses of Tribulus terrestris Containing Terrestrosin K

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribulus terrestris L. (Zygophyllaceae), commonly known as puncture vine or goat's head, is a plant with a long history of use in traditional medicine systems across the globe, including Traditional Chinese Medicine (TCM) and Ayurveda.[1][2][3] Its fruits, roots, and aerial parts have been utilized for a wide range of purported health benefits, from enhancing libido and vitality to treating urinary tract and cardiovascular disorders.[1][2][4][5][6] The pharmacological activities of T. terrestris are largely attributed to its rich and diverse phytochemical composition, particularly steroidal saponins. Among these saponins, Terrestrosin K has been identified as a constituent of interest. This technical guide provides a comprehensive overview of the ethnobotanical uses of Tribulus terrestris, with a specific focus on the available scientific data regarding Terrestrosin K, including its quantification, proposed experimental protocols for its study, and its potential mechanisms of action.

Ethnobotanical Uses of Tribulus terrestris

The traditional applications of Tribulus terrestris are extensive and vary by geographical region and culture. A summary of its primary ethnobotanical uses is presented below.

Table 1: Summary of Traditional Ethnobotanical Uses of Tribulus terrestris

| Medical Tradition | Plant Part Used | Ethnobotanical Uses | References |

| Traditional Chinese Medicine (TCM) | Fruits | Tonifying the kidneys, diuretic, cough expectorant, improving eyesight, treating skin pruritus, headache, vertigo, and mammary duct blockage.[1] | |

| Ayurvedic Medicine (India) | Fruits, Roots | Treating infertility, impotence, erectile dysfunction, low libido, and for its cardiotonic properties.[1][3] | |

| Sudanese Traditional Medicine | Whole Plant | Demulcent, treatment of nephritis and inflammatory disorders.[1] | |

| Pakistani Folk Medicine | Whole Plant | Diuretic and uricosuric effects.[1] | |

| European Folk Medicine | Whole Plant | General tonic, diuretic, and aphrodisiac. |

Terrestrosin K: A Key Saponin in Tribulus terrestris

Terrestrosin K is a steroidal saponin that has been isolated from Tribulus terrestris. While research specifically on Terrestrosin K is limited compared to other saponins like protodioscin, its presence is a notable aspect of the plant's chemical profile.

Quantitative Data

Quantitative analysis of Terrestrosin K in Tribulus terrestris is not extensively documented in the available literature. However, one study has reported a specific concentration, providing a valuable data point for researchers.

Table 2: Quantitative Analysis of Terrestrosin K in Tribulus terrestris

| Plant Part | Geographical Origin | Concentration of Terrestrosin K (mg/g) | Reference |

| Fruits | China | 1.27 | [7] |

This data highlights the presence of Terrestrosin K in the fruits of the plant and provides a baseline for future quantitative studies and for the standardization of extracts.

Experimental Protocols

To facilitate further research on Terrestrosin K, this section outlines detailed, synthesized methodologies for its extraction, isolation, quantification, and pharmacological evaluation based on established techniques for steroidal saponins from Tribulus terrestris.

Extraction and Isolation of Terrestrosin K

The following protocol is a composite method derived from general procedures for saponin isolation from T. terrestris.

Workflow for Extraction and Isolation of Terrestrosin K

Caption: Workflow for the extraction and isolation of Terrestrosin K.

Detailed Methodology:

-

Plant Material Preparation: Air-dried fruits of Tribulus terrestris are ground into a coarse powder.

-

Extraction: The powdered material is subjected to reflux extraction with 70% ethanol (1:10 w/v) for 2-3 hours. This process is repeated three times to ensure exhaustive extraction.

-

Filtration and Concentration: The combined ethanolic extracts are filtered, and the solvent is evaporated under reduced pressure at a temperature not exceeding 60°C to yield a crude extract.

-

Macroporous Resin Chromatography: The crude extract is suspended in water and loaded onto a pre-equilibrated macroporous adsorption resin column (e.g., Diaion HP-20).

-

Fractionation: The column is first washed with distilled water to remove sugars and other polar impurities. Subsequently, the saponins are eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).

-

Monitoring and Pooling: The eluted fractions are monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 65:35:10, v/v/v) and visualized by spraying with 10% sulfuric acid in ethanol followed by heating. Fractions showing a spot corresponding to a Terrestrosin K standard are pooled.

-

Silica Gel Column Chromatography: The pooled fractions are further purified by silica gel column chromatography using a gradient elution of chloroform and methanol.

-

Preparative HPLC: Final purification to obtain high-purity Terrestrosin K is achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile and water.

Quantification of Terrestrosin K by HPLC

The following is a proposed HPLC method for the quantitative analysis of Terrestrosin K in Tribulus terrestris extracts.

Workflow for HPLC Quantification of Terrestrosin K

Caption: Workflow for HPLC quantification of Terrestrosin K.

Detailed Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B). A suggested gradient is: 0-20 min, 20-40% A; 20-40 min, 40-60% A; 40-50 min, 60-80% A.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at 205 nm (as saponins generally lack a strong chromophore) or ELSD.

-

Standard Preparation: A stock solution of purified Terrestrosin K is prepared in methanol and serially diluted to create a calibration curve.

-

Sample Preparation: A known amount of dried extract or powdered plant material is accurately weighed and extracted with methanol using ultrasonication for 30 minutes. The extract is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

Quantification: The concentration of Terrestrosin K in the sample is determined by comparing its peak area with the calibration curve generated from the standards.

Potential Signaling Pathways and Pharmacological Activities

While direct studies on the signaling pathways modulated by Terrestrosin K are scarce, the known pharmacological activities of Tribulus terrestris extracts and related saponins suggest potential targets for investigation. The primary activities associated with T. terrestris saponins include anti-inflammatory, antioxidant, and anti-cancer effects.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. Extracts of T. terrestris have been shown to possess anti-inflammatory properties, suggesting that its constituent saponins, including Terrestrosin K, may act on this pathway.

Hypothesized NF-κB Signaling Inhibition by Terrestrosin K

Caption: Hypothesized inhibition of the NF-κB pathway by Terrestrosin K.

Antioxidant Activity and the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is involved in cell survival and has been linked to the regulation of antioxidant responses. Studies on T. terrestris extracts have demonstrated antioxidant effects, and the PI3K/Akt pathway is a plausible target for its saponin constituents.

Potential Modulation of the PI3K/Akt Pathway by Terrestrosin K

Caption: Potential modulation of the PI3K/Akt pathway by Terrestrosin K.

Anti-cancer Activity and the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Saponins from various plants have been shown to exert anti-cancer effects by modulating the MAPK pathway. This presents another potential avenue of investigation for Terrestrosin K.

Potential Modulation of the MAPK Pathway by Terrestrosin K

Caption: Potential modulation of the MAPK pathway by Terrestrosin K.

Conclusion and Future Directions

Tribulus terrestris holds a significant place in traditional medicine, and its rich phytochemical profile, including the presence of Terrestrosin K, provides a strong basis for its diverse pharmacological activities. This technical guide has summarized the ethnobotanical uses of T. terrestris and provided a framework for the scientific investigation of Terrestrosin K.

Future research should focus on:

-

Comprehensive Quantification: Determining the concentration of Terrestrosin K in different parts of T. terrestris from various geographical locations to understand its variability.

-

Pharmacological Screening: Conducting in-depth in vitro and in vivo studies with purified Terrestrosin K to elucidate its specific pharmacological effects.

-

Mechanism of Action: Investigating the precise molecular mechanisms and signaling pathways through which Terrestrosin K exerts its biological activities.

Such focused research will be instrumental in validating the traditional uses of Tribulus terrestris and in the potential development of new therapeutic agents derived from this valuable medicinal plant.

References

- 1. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mskcc.org [mskcc.org]

- 3. Is Tribulus Terrestris Good for You and Are There any Side Effects? [medicinenet.com]

- 4. Tribulus terrestris - an Ethnomedical & Phytochemical Review [gavinpublishers.com]

- 5. Tribulus terrestris as an ingredient in dietary supplements [opss.org]

- 6. Does Tribulus Terrestris Really Work? An Evidence-Based Look [healthline.com]

- 7. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-performance liquid chromatography (HPLC) method for Terrestrosin K analysis.

An HPLC-based approach is crucial for the accurate quantification of Terrestrosin K, a key steroidal saponin found in the medicinal plant Tribulus terrestris. This document provides a detailed application note and protocol for the analysis of Terrestrosin K using High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and professionals in drug development.

Application Note: HPLC Analysis of Terrestrosin K

Introduction

Terrestrosin K is a furostanol saponin, a class of compounds recognized for its potential biological activities. It is considered a significant chemical marker in Tribulus terrestris and its processed forms[1][2]. Accurate and precise analytical methods are essential for the quality control and standardization of raw materials and finished products containing this compound. This application note outlines a reversed-phase HPLC method coupled with UV or Evaporative Light Scattering Detection (ELSD) for the determination of Terrestrosin K.

Chromatographic Conditions

The separation of Terrestrosin K can be effectively achieved on a C18 column. Due to the weak UV absorption of saponins, detection is typically performed at a low wavelength, such as 200-203 nm[3][4][5]. Alternatively, ELSD offers a universal detection method for non-volatile compounds like Terrestrosin K and is not dependent on the presence of a chromophore[1][6]. A gradient elution with a mobile phase consisting of water and acetonitrile, often with the addition of an acid like phosphoric acid to improve peak shape, is commonly employed[4][5].

Quantitative Analysis

For quantitative purposes, a calibration curve should be constructed using a certified reference standard of Terrestrosin K. The method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, and sensitivity. While specific quantitative data for Terrestrosin K is not extensively published, Table 1 provides a summary of typical validation parameters that should be determined.

Data Summary

Table 1: Typical HPLC Method Parameters and Validation Data

| Parameter | Recommended Value/Range |

| Chromatographic Conditions | |

| HPLC Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Example: 20-80% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10-20 µL |

| Detection | UV at 203 nm or ELSD |

| Validation Parameters | |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Accuracy (% Recovery) | 95-105% |

| Precision (% RSD) | < 2% |

Experimental Protocol

1. Materials and Reagents

-

Terrestrosin K reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Methanol (analytical grade)

-

Tribulus terrestris sample (e.g., dried fruit powder)

2. Standard Solution Preparation

-

Accurately weigh 1 mg of Terrestrosin K reference standard.

-

Dissolve in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 10 µg/mL to 200 µg/mL.

3. Sample Preparation

-

Accurately weigh 1 g of powdered Tribulus terrestris sample.

-

Transfer to a flask and add 25 mL of 70% methanol.

-

Perform ultrasonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

4. HPLC Analysis

-

Set up the HPLC system with the chromatographic conditions specified in Table 1.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

Inject the prepared standard and sample solutions.

-

Record the chromatograms and integrate the peak corresponding to Terrestrosin K.

-

Identify the Terrestrosin K peak in the sample chromatogram by comparing the retention time with that of the reference standard.

5. Quantification

-

Construct a calibration curve by plotting the peak area of the Terrestrosin K standards against their known concentrations.

-

Determine the concentration of Terrestrosin K in the sample by interpolating its peak area from the calibration curve.

-

Calculate the final content of Terrestrosin K in the original sample, taking into account the initial sample weight and dilution factors.

Visualizations

Below is a diagram illustrating the experimental workflow for the HPLC analysis of Terrestrosin K.

Caption: Workflow for HPLC analysis of Terrestrosin K.

References

- 1. [Changes and mechanisms of terrestroside B and terrestrosin K in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Mass Spectrometry Fragmentation of Terrestrosin K

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the mass spectrometry (MS) fragmentation pattern of Terrestrosin K, a steroidal saponin isolated from Tribulus terrestris. Terrestrosin K and other saponins from this plant are of significant interest for their potential therapeutic applications, including cardiovascular and cerebrovascular diseases. Understanding the fragmentation behavior of Terrestrosin K is crucial for its accurate identification and quantification in complex biological matrices. This application note outlines a proposed fragmentation pattern based on its chemical structure and established fragmentation mechanisms for steroidal saponins. Additionally, a comprehensive protocol for the analysis of Terrestrosin K using Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) is provided.

Introduction

Terrestrosin K is a complex steroidal saponin with the chemical formula C₅₁H₈₂O₂₄ and a molecular weight of 1079.18 g/mol [1][2][3][4]. Structurally, it consists of a steroidal aglycone core linked to multiple sugar moieties. The analysis and characterization of such large and complex molecules heavily rely on advanced analytical techniques like mass spectrometry. Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the precursor ion into smaller product ions. The resulting fragmentation pattern is a characteristic fingerprint that aids in structural elucidation and confirmation. For steroidal saponins like Terrestrosin K, fragmentation typically involves the sequential loss of sugar residues (deglycosylation) and specific cleavages within the aglycone structure[5].

Proposed Mass Spectrometry Fragmentation Pattern of Terrestrosin K

Based on the known structure of Terrestrosin K and the general fragmentation patterns observed for steroidal saponins, a plausible fragmentation pathway in positive ion mode ESI-MS/MS is proposed. The primary fragmentation mechanism is the neutral loss of the sugar units attached to the aglycone core.

Table 1: Proposed MS/MS Fragmentation of Terrestrosin K ([M+H]⁺ = 1079.5)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Lost Fragment |

| 1079.5 | 917.4 | 162.1 | Hexose (e.g., Glucose) |

| 1079.5 | 755.3 | 324.2 | Di-hexose |

| 1079.5 | 593.2 | 486.3 | Tri-hexose |

| 917.4 | 755.3 | 162.1 | Hexose |

| 917.4 | 593.2 | 324.2 | Di-hexose |

| 755.3 | 593.2 | 162.1 | Hexose |

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. The proposed losses are based on the typical sugar moieties found in related saponins.

The fragmentation is initiated by the cleavage of the glycosidic bonds, leading to the sequential loss of sugar units. The initial loss of a hexose unit from the precursor ion [M+H]⁺ at m/z 1079.5 would result in a fragment ion at m/z 917.4. Subsequent losses of additional hexose units would produce fragment ions at m/z 755.3 and 593.2, corresponding to the aglycone with one and zero sugar chains attached, respectively. Further fragmentation of the aglycone core may occur, but the most prominent and diagnostic fragments are typically those resulting from deglycosylation[5].

Experimental Protocol: UPLC-TOF-MS Analysis of Terrestrosin K

This protocol provides a general framework for the analysis of Terrestrosin K. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of Terrestrosin K standard in methanol or a suitable solvent at a concentration of 1 mg/mL. Prepare working solutions by serial dilution of the stock solution with the initial mobile phase composition.

-

Plant Extract: Extract the dried and powdered plant material (e.g., fruits of Tribulus terrestris) with methanol or ethanol using ultrasonication or Soxhlet extraction. Evaporate the solvent under reduced pressure and re-dissolve the residue in the initial mobile phase for UPLC analysis.

-

Biological Samples (e.g., Plasma, Tissue): Perform a protein precipitation step using a cold organic solvent (e.g., acetonitrile or methanol) followed by centrifugation. The supernatant can be directly injected or further purified using solid-phase extraction (SPE).

2. UPLC Conditions

-

Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10-90% B (linear gradient)

-

15-18 min: 90% B (isocratic)

-

18-18.1 min: 90-10% B (linear gradient)

-

18.1-20 min: 10% B (isocratic for column re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2-5 µL.

3. TOF-MS Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.0 kV.

-

Sampling Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/h.

-

Desolvation Gas Flow: 600 L/h.

-

Mass Range: m/z 100-1500.

-

Scan Time: 0.5 s.

-

MS/MS Fragmentation: Use a collision energy ramp (e.g., 20-40 eV) to induce fragmentation of the precursor ion (m/z 1079.5).

Visualization of Experimental Workflow and Biological Context

To illustrate the analytical process and a relevant biological pathway for Terrestrosin K, the following diagrams are provided in DOT language.

Caption: Experimental workflow for Terrestrosin K analysis.

Caption: Proposed inhibition of the NF-κB signaling pathway by Terrestrosin K.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Terrestrosin K | C51H82O24 | CID 101707500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Terrestrosin K - CD BioSustainable [sustainable-bio.com]

- 4. glpbio.com [glpbio.com]

- 5. [Changes and mechanisms of terrestroside B and terrestrosin K in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation of Terrestrosin K from Tribulus terrestris

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribulus terrestris, a plant utilized in traditional medicine, is a rich source of various bioactive compounds, including steroidal saponins. Among these, Terrestrosin K, a furostanol saponin, has garnered interest for its potential therapeutic properties. This document provides a detailed protocol for the isolation and purification of Terrestrosin K from the fruits of Tribulus terrestris. The methodology is based on a combination of solvent extraction, macroporous resin chromatography, and silica gel column chromatography, culminating in a final purification step using preparative High-Performance Liquid Chromatography (HPLC).

Chemical Properties of Terrestrosin K

A clear understanding of the physicochemical properties of Terrestrosin K is fundamental for its successful isolation.

| Property | Value | Source |

| Molecular Formula | C₅₁H₈₂O₂₄ | N/A |

| Molecular Weight | 1079.2 g/mol | N/A |

| Plant Source | Fruits of Tribulus terrestris | [1][2] |

| Compound Class | Furostanol Saponin | [3] |

| Reported Yield | 1.27% from fruits | [1][2] |

Experimental Protocols

This section outlines a comprehensive, step-by-step protocol for the isolation of Terrestrosin K.

Diagram of the Experimental Workflow

Caption: Workflow for the isolation of Terrestrosin K.

Plant Material and Extraction

-

Preparation of Plant Material : Obtain dried fruits of Tribulus terrestris. Grind the fruits into a coarse powder (approximately 40-60 mesh).

-

Extraction :

-

Suspend the powdered plant material in 70% aqueous ethanol at a 1:10 (w/v) ratio.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Repeat the extraction process three times to ensure maximum yield.

-

Combine the extracts from all three cycles.

-

-

Filtration and Concentration :

-

Filter the combined extract through cheesecloth and then Whatman No. 1 filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.

-

Purification by Macroporous Resin Column Chromatography

-

Resin Preparation : Use a macroporous adsorption resin (e.g., HPD-100). Pre-treat the resin by washing sequentially with ethanol and deionized water until the effluent is clear.

-

Column Packing : Pack a glass column with the pre-treated resin.

-

Loading : Dissolve the crude extract in a minimal amount of deionized water and load it onto the prepared column.

-

Washing : Wash the column with 5-10 bed volumes of deionized water to remove sugars, salts, and other highly polar impurities.

-

Elution : Elute the saponin-rich fraction with 70% aqueous ethanol. Monitor the elution using Thin Layer Chromatography (TLC).

-

Concentration : Collect the saponin-rich fraction and concentrate it to dryness using a rotary evaporator.

Purification by Silica Gel Column Chromatography

-

Column Preparation : Use silica gel (100-200 mesh) as the stationary phase. Pack a glass column with the silica gel using a slurry packing method with chloroform.

-

Sample Loading : Dissolve the dried saponin-rich fraction in a small volume of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

-

Gradient Elution : Elute the column with a stepwise gradient of chloroform-methanol. Start with 100% chloroform and gradually increase the polarity by increasing the percentage of methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, v/v).

-

Fraction Collection and Analysis : Collect fractions of a consistent volume (e.g., 20 mL). Analyze the fractions by TLC using a chloroform:methanol:water (8:2:0.2, v/v/v) mobile phase and visualize by spraying with 10% sulfuric acid in ethanol followed by heating.

-

Pooling and Concentration : Pool the fractions containing Terrestrosin K (identified by comparison with a standard if available, or by collecting fractions with similar TLC profiles) and concentrate to dryness.

Final Purification by Preparative HPLC

-

System : A preparative HPLC system equipped with a UV detector.

-

Column : A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).

-

Mobile Phase : A gradient of acetonitrile (A) and water (B).

-

Gradient Program :

-

0-10 min: 20% A

-

10-40 min: 20-50% A

-

40-50 min: 50-80% A

-

50-60 min: 80% A

-

-

Flow Rate : 10 mL/min.

-

Detection : 205 nm.

-

Injection : Dissolve the partially purified Terrestrosin K fraction in methanol and inject it into the preparative HPLC system.

-

Fraction Collection : Collect the peak corresponding to Terrestrosin K.

-

Final Step : Lyophilize the collected fraction to obtain pure Terrestrosin K as a white powder.

Quantitative Data Summary

| Extraction/Purification Step | Parameter | Value/Range |

| Extraction | Solvent | 70% Ethanol |

| Solid-to-Liquid Ratio | 1:10 (w/v) | |

| Extraction Time | 3 x 30 min | |

| Macroporous Resin Chromatography | Resin Type | HPD-100 or similar |

| Elution Solvent | 70% Ethanol | |

| Silica Gel Chromatography | Stationary Phase | Silica Gel (100-200 mesh) |

| Mobile Phase | Chloroform-Methanol Gradient | |

| Preparative HPLC | Column | C18 (250 x 20 mm, 10 µm) |

| Mobile Phase | Acetonitrile-Water Gradient | |

| Flow Rate | 10 mL/min | |

| Detection Wavelength | 205 nm | |

| Overall Yield | Expected Yield of Terrestrosin K | ~1.27% from dried fruits[1][2] |

Hypothesized Signaling Pathway

While direct studies on the signaling pathways affected by Terrestrosin K are limited, based on the known activities of other saponins from Tribulus terrestris, such as Terrestrosin D, and crude extracts of the plant, a potential mechanism of action can be hypothesized. It is suggested that Terrestrosin K may exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[1][4]

Diagram of Hypothesized Signaling Pathway

Caption: Hypothesized signaling pathways modulated by Terrestrosin K.

References

- 1. mdpi.com [mdpi.com]

- 2. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

Application Notes: Cell-Based Assays for Testing Terrestrosin K Cytotoxicity

Introduction

Terrestrosin K is a steroidal saponin isolated from the plant Tribulus terrestris.[1][2] Natural products are a significant source for the discovery of new therapeutic agents, particularly in oncology.[3][4] Saponins, including those from T. terrestris, have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[5][6] Preliminary evaluation of the cytotoxic potential of compounds like Terrestrosin K is a critical first step in the drug discovery process. Cell-based assays provide a robust, high-throughput platform for assessing a compound's effect on cell viability, proliferation, and the mechanism of cell death.[3][7]

This document provides detailed protocols for three fundamental cell-based assays to characterize the cytotoxicity of Terrestrosin K:

-